4-Chloro-8-hydroxy-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOKIGKGBZTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481023 | |
| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28507-46-2 | |
| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Chloro 8 Hydroxy 2 Methylquinoline
Established Synthetic Routes for 4-Chloro-8-hydroxy-2-methylquinoline
Precursor Synthesis and Halogenation Strategies
The journey to the target compound begins with the synthesis of key precursors. The foundational structure, 8-hydroxy-2-methylquinoline, is typically prepared using o-aminophenol as a starting material. nih.gov This precursor provides the essential 8-hydroxy functionality.
The quinoline (B57606) ring itself is often formed via the Skraup synthesis . researchgate.netscispace.com In this reaction, o-aminophenol is reacted with an α,β-unsaturated carbonyl compound. To incorporate the 2-methyl group, crotonaldehyde (B89634) is the specific reagent of choice. nih.govscispace.com
To introduce the chlorine atom at the C-4 position, a precursor with a hydroxyl group at this position is required. Direct chlorination of the 8-hydroxy-2-methylquinoline ring is generally not selective for the C-4 position and tends to yield 5- and 8-chloro derivatives. Therefore, the established and more effective halogenation strategy involves the nucleophilic substitution of a 4-hydroxy group using a chlorinating agent. A synthetic route might first involve creating a 4,8-dihydroxy-2-methylquinoline intermediate. However, to prevent unwanted reactions at the 8-hydroxy position during chlorination, it is often protected. For instance, the synthesis can proceed via 4-hydroxy-8-tosyloxyquinoline, where the hydroxyl group at position 8 is protected by a tosyl group. researchgate.net
The key halogenation step utilizes potent chlorinating agents to convert the 4-hydroxy (or its tautomeric 4-quinolone) form into the 4-chloro derivative. Reagents such as phosphorus oxychloride (POCl₃), sometimes mixed with phosphorus pentachloride (PCl₅), are standard for this transformation. mdpi.com
Quinoline Ring Formation and Functionalization at C-4, C-8, and C-2
The specific placement of functional groups on the quinoline ring is determined by the choice of starting materials and the reaction pathway.
Quinoline Ring Formation: The Skraup reaction is a robust method for forming the bicyclic quinoline system. It involves the acid-catalyzed cyclization of an aniline (B41778) with glycerol (B35011) (which dehydrates to acrolein) or a derivative thereof. wikipedia.org The reaction proceeds through Michael addition, cyclization, and finally, an oxidation step to yield the aromatic quinoline ring. researchgate.net
Functionalization at C-2: The methyl group at the C-2 position is installed from the outset by using crotonaldehyde in the Skraup synthesis instead of glycerol. scispace.com
Functionalization at C-8: The hydroxyl group at the C-8 position is carried over directly from the starting material, o-aminophenol. researchgate.net
Functionalization at C-4: The chloro group at the C-4 position is introduced much later in the synthetic sequence. After the formation of a precursor like 4-hydroxy-8-tosyloxyquinoline, the 4-hydroxyl group is chemically converted into the 4-chloro group. researchgate.net This substitution reaction is a critical step to achieve the final product's structure. If a protecting group was used on the 8-hydroxy moiety, a final deprotection step would be necessary.
Role of Specific Catalysts and Reaction Conditions in Yield Optimization
The efficiency and yield of the synthesis are highly dependent on the catalysts and conditions employed in each step.
For the Skraup reaction , concentrated sulfuric acid acts as both the catalyst and a dehydrating agent. wikipedia.org An oxidizing agent is essential for the final aromatization of the dihydroquinoline intermediate; o-nitrophenol is often used for this purpose. researchgate.netgoogle.com These reactions are known to be highly exothermic and can be violent. wikipedia.org To moderate the reaction rate and improve safety and yield, ferrous sulfate (B86663) (FeSO₄) is often added. wikipedia.org Optimal yields, which can be quite high, are achieved by carefully controlling the temperature, typically in the range of 130-140°C for several hours. google.com
In the crucial chlorination step , phosphorus oxychloride (POCl₃) is the most common reagent and can also serve as the solvent. The reaction is typically carried out by heating the 4-hydroxyquinoline (B1666331) precursor under reflux in POCl₃. mdpi.com A study demonstrated that the chlorination of 4-hydroxy-8-tosyloxyquinoline with POCl₃ proceeded with a high yield of 94%. researchgate.net Following the reaction, the mixture is carefully poured onto ice to hydrolyze excess POCl₃, causing the desired chlorinated product to precipitate.
| Reaction Step | Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |
| Quinoline Ring Formation (Skraup) | o-aminophenol, crotonaldehyde, H₂SO₄, o-nitrophenol | Heating at 130-140°C for 2-5 hours | >90% (optimized) | researchgate.netgoogle.com |
| Chlorination of 4-hydroxy precursor | Phosphorus oxychloride (POCl₃) | Reflux | 94% | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In response to the need for more environmentally friendly chemical processes, green chemistry principles are being applied to the synthesis of quinolines. These approaches focus on reducing hazardous waste, lowering energy consumption, and using less toxic reagents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful green technology that can dramatically accelerate chemical reactions. benthamdirect.com By utilizing microwave irradiation, reaction times can be reduced from hours to minutes, often leading to higher yields and cleaner products. nih.gov
While a specific microwave protocol for this compound is not prominently documented, the application of this technology to quinoline synthesis is well-established. For example, Vilsmeier-Haack reactions (which use POCl₃ and DMF), a key step in some quinoline syntheses, have been successfully performed under microwave irradiation. jmpas.com In other complex syntheses, microwave heating has been shown to produce quinoline-fused heterocycles in excellent yields (92-97%) compared to conventional heating methods (62-65%). nih.gov These findings suggest that the multi-step synthesis of this compound could be significantly optimized by adopting microwave-assisted protocols, leading to faster and more efficient production.
Utilization of Non-Corrosive and Eco-Friendly Catalysts (e.g., Bismuth Chloride III)
A key target of green chemistry is the replacement of corrosive and hazardous catalysts, such as strong mineral acids, with more benign alternatives. Bismuth compounds, including Bismuth(III) chloride (BiCl₃), are attractive as green catalysts because they are inexpensive, have low toxicity, and are effective in small quantities. wikipedia.orgrsc.org
Atom Economy and Sustainability Metrics in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for heterocyclic compounds. While specific atom economy calculations for the industrial-scale synthesis of this compound are not extensively published, an analysis of common quinoline syntheses reveals key areas for sustainability improvements. Classical methods for creating the quinoline core, such as the Skraup and Friedländer syntheses, often involve harsh conditions and produce significant waste. rroij.com
Modern approaches prioritize efficiency and environmental considerations. For instance, the use of microwave-assisted synthesis has been shown to be an effective method for preparing quinoline derivatives, often reducing reaction times, increasing yields, and minimizing the use of hazardous solvents. researchgate.net Catalytic methods, particularly those using non-toxic and reusable catalysts like bismuth(III) chloride under microwave irradiation, represent a significant step forward in the green synthesis of quinolone analogues. nih.gov Such strategies, if applied to the synthesis of this compound, would inherently improve the atom economy and lower the environmental factor (E-factor) by reducing solvent use and energy consumption. researchgate.net
Nucleophilic Substitution Reactions of the 4-Chloro Group
The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This makes the 4-chloro position an ideal site for introducing a variety of functional groups.
Synthesis of 4-Sulfanyl, Hydrazino, Azido (B1232118), and Amino Derivatives
The activated 4-chloro group readily undergoes displacement by a range of nitrogen and sulfur nucleophiles. Studies on analogous chloroquinolines demonstrate that these reactions can lead to the formation of new 4-substituted derivatives which are of significant synthetic utility. mdpi.com
Amino Derivatives: Reaction with various amines, including aliphatic and aromatic amines, can be performed to yield 4-amino-8-hydroxy-2-methylquinolines. These reactions are often carried out at elevated temperatures in solvents like DMF or NMP. acs.org A study on a similar substrate, 4-chloro-8-tosyloxyquinoline, showed that treatment with nitrogen nucleophiles successfully produced the corresponding 4-amino derivatives. researchgate.net
Hydrazino Derivatives: Hydrazination can be achieved by reacting the chloroquinoline with hydrazine (B178648) hydrate. This reaction effectively replaces the chlorine atom with a -NHNH₂ group, creating a 4-hydrazinoquinoline. mdpi.com This derivative is a valuable intermediate itself, for example, in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov
Azido Derivatives: The introduction of an azido group is typically accomplished using sodium azide. The resulting 4-azidoquinoline (B3382245) can serve as a precursor for the corresponding amino derivative via reduction or be used in cycloaddition reactions. mdpi.com
Sulfanyl Derivatives: Sulfur nucleophiles, such as thiols (e.g., ethanethiol, thiophenol), react to form 4-thioether derivatives (4-alkylsulfanyl- or 4-arylsulfanyl-quinolines). mdpi.com In a relevant study, various sulfur nucleophiles were reacted with 4-chloro-8-tosyloxyquinoline, resulting in the simultaneous substitution of the chlorine and deprotection of the 8-hydroxy group to yield 4-thioalkyl-8-hydroxyquinolines in good yields. researchgate.net
The following table summarizes typical nucleophilic substitution reactions on related chloroquinoline systems.
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Amine | Pyrrolidine | 4-Pyrrolidinyl | researchgate.net |
| Hydrazine | Hydrazine Hydrate | 4-Hydrazino (-NHNH₂) | mdpi.com |
| Azide | Sodium Azide (NaN₃) | 4-Azido (-N₃) | mdpi.com |
| Thiol | Isopropyl thiol | 4-Isopropylsulfanyl (-S-iPr) | researchgate.net |
Reaction Kinetics and Selectivity in Nucleophilic Substitutions
The kinetics of SNAr reactions on chloroquinolines are typically second-order, with the rate dependent on the concentrations of both the quinoline substrate and the nucleophile. libretexts.orgzenodo.org Studies on similar N-heteroaromatic systems show that the reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate. researchgate.net
The reactivity of the 4-position is significantly greater than that of the 2-position towards most nucleophiles. researchgate.net This selectivity is a key feature in the synthetic chemistry of this scaffold. The rate of substitution is influenced by several factors:
Nucleophile Strength: More potent nucleophiles generally lead to faster reaction rates. The order of reactivity for common nucleophiles is often OH⁻ > amines. zenodo.org
Substituent Effects: The electronic nature of other substituents on the quinoline ring can modulate the reactivity of the 4-chloro position. Electron-withdrawing groups elsewhere on the ring can further activate the position towards nucleophilic attack, while electron-donating groups can decrease the rate. researchgate.net
Catalysis: These reactions can be subject to both acid and base catalysis. Acid catalysis can occur by protonation of the ring nitrogen, which increases the electrophilicity of the carbon-chlorine bond. researchgate.net
Derivatization Strategies for Expanding the Chemical Space
Beyond simple substitution at the 4-position, this compound can be modified at other sites to generate a diverse library of compounds for further evaluation.
Introduction of Azo Moieties
The 8-hydroxyquinoline (B1678124) scaffold is highly amenable to azo coupling reactions. The phenolic hydroxyl group at the C8 position strongly activates the aromatic ring towards electrophilic substitution. The reaction involves the treatment of the 8-hydroxyquinoline derivative with a diazonium salt, which is typically prepared by the diazotization of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium. semanticscholar.org
The coupling reaction is performed in an alkaline medium, which deprotonates the hydroxyl group to form the more strongly activating quinolinate anion. mdpi.com This directs the electrophilic attack of the diazonium ion primarily to the C5 position of the quinoline ring. mdpi.comresearchgate.net This regioselectivity allows for the reliable synthesis of 5-arylazo-8-hydroxyquinoline dyes. researchgate.netsci-hub.se These azo compounds are intensely colored and have been investigated for various applications. sci-hub.se
General Procedure for Azo Coupling:
A primary aromatic amine is dissolved in aqueous acid (e.g., HCl) and cooled to 0-5 °C.
An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. semanticscholar.org
The 8-hydroxyquinoline derivative is dissolved in an alkaline solution (e.g., NaOH).
The cold diazonium salt solution is added slowly to the alkaline quinoline solution to yield the azo-coupled product. semanticscholar.org
Formation of Styrylquinoline Derivatives for Biological Evaluation
The 2-methyl group of the quinoline ring is acidic and can be activated for condensation reactions with various aldehydes to form styrylquinoline derivatives. nih.gov These compounds, which feature a -CH=CH-Ar group at the 2-position, have been synthesized and evaluated for a range of biological activities. nih.govrsc.org
The reaction is a Knoevenagel-type condensation, often carried out by heating the 2-methylquinoline (B7769805) and an appropriate aromatic aldehyde. iucr.org The synthesis can be performed using various catalysts or reaction conditions. One method involves protecting the 8-hydroxy group (e.g., as an acetate (B1210297) ester) before performing the condensation with an aldehyde, followed by deprotection. nih.gov Another approach describes a highly environmentally benign protocol using acetic acid catalysis in water. researchgate.net The condensation typically yields the thermodynamically more stable (E)-stereoisomer exclusively. iucr.org
Example Reaction Conditions for Styrylquinoline Synthesis:
| 2-Methylquinoline Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |
| 8-Acetoxy-2-methylquinoline | Aromatic Aldehydes | Microwave or conventional heating | (E)-2-Styryl-8-acetoxyquinoline | nih.gov |
| 2-Methylquinoline | Aromatic Aldehydes | Indium Trichloride | (E)-2-Styrylquinoline | iucr.org |
| 2-Methylquinoline | Aldehydes | Acetic Acid in Water | 2-(1-Hydroxy-2-arylethyl)quinoline | researchgate.net |
Mannich Reaction Applications in this compound Functionalization
The Mannich reaction represents a significant method for the functionalization of the this compound scaffold. This classic three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, resulting in the introduction of an aminomethyl group onto the core structure. In the context of 8-hydroxyquinoline derivatives, the reaction typically occurs at the C-7 position, which is activated by the adjacent hydroxyl group at C-8. Current time information in Tokyo, JP.scispace.com
The aminomethylation of this compound is a key example of how the Mannich reaction can be employed to synthesize new derivatives. Research in this area has demonstrated the successful introduction of various aminomethyl moieties, thereby expanding the chemical space of this quinoline derivative for further investigation.
Detailed Research Findings
A pivotal study in this area was conducted by Ozawa and Shibuya, as cited in a comprehensive 2023 review on the aminomethylation of 8-hydroxyquinolines. Current time information in 小県郡, JP. Their work specifically addressed the Mannich reaction of 4-chloro-2-methylquinoline-8-ol. Current time information in 小県郡, JP. The reaction leads to the formation of 7-aminomethyl derivatives, functionalizing the aromatic ring of the quinoline system.
While the original 1960 publication by Ozawa and Shibuya in Yakugaku Zasshi contains the specific experimental details, this primary source was not accessible for detailed review. However, the secondary citation confirms the successful application of the Mannich reaction to this compound. Current time information in 小県郡, JP. The general transformation involves reacting the parent quinoline with formaldehyde (B43269) and a selected secondary amine, such as diethylamine (B46881) or morpholine, to yield the corresponding 7-substituted aminomethyl derivatives.
The general scheme for the Mannich reaction on this compound is as follows:
Figure 1: General scheme of the Mannich reaction on this compound.
The resulting Mannich bases, such as 7-((diethylamino)methyl)-4-chloro-2-methylquinolin-8-ol and 4-chloro-7-(morpholinomethyl)-2-methylquinolin-8-ol, are valuable compounds for further chemical transformations or biological screening. The introduction of the aminomethyl group provides a handle for modifying the molecule's physicochemical properties, such as solubility and basicity, and for introducing further structural diversity.
The table below summarizes the key reactants involved in the Mannich functionalization of this compound based on the general principles of this reaction.
| Starting Material | Amine | Aldehyde | Resulting Functional Group at C-7 |
| This compound | Diethylamine | Formaldehyde | (Diethylamino)methyl |
| This compound | Morpholine | Formaldehyde | Morpholinomethyl |
Table 1: Reactants for Mannich Functionalization of this compound.
This functionalization highlights the utility of the Mannich reaction in derivatizing the this compound core, providing a straightforward pathway to novel substituted quinolines.
Spectroscopic and Structural Elucidation of 4 Chloro 8 Hydroxy 2 Methylquinoline and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
The ¹H NMR spectrum of 4-Chloro-8-hydroxy-2-methylquinoline is anticipated to display distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the quinoline (B57606) ring. The methyl group (CH₃) at the C2 position would appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. The aromatic protons on the benzene (B151609) and pyridine (B92270) rings will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. rsc.orguncw.edu The precise positions and splitting patterns are dictated by their electronic environment and spin-spin coupling (J) with neighboring protons. mdpi.comorganicchemistrydata.org For instance, protons on the benzene part of the ring system in related 8-hydroxyquinoline (B1678124) derivatives show characteristic coupling constants. chemicalbook.com The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methyl group is expected at the most upfield position. The aromatic and heterocyclic carbons will appear between approximately δ 110 and 160 ppm. organicchemistrydata.org The C4 carbon, being attached to the electronegative chlorine atom, and the C8 carbon, bonded to the hydroxyl group, will show significant shifts. Specifically, the C8 carbon's resonance will be shifted downfield due to the deshielding effect of the oxygen atom. In related compounds like 5-chloro-8-hydroxyquinoline (B194070), the carbon signals are well-defined, with the carbon attached to the hydroxyl group appearing around 153 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous quinoline derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (at C2) | 2.6 - 2.7 | s (singlet) | N/A |
| H3 | 7.0 - 7.2 | s (singlet) | N/A |
| H5 | 7.5 - 7.7 | d (doublet) | J(H5,H6) ≈ 8-9 |
| H6 | 7.3 - 7.5 | t (triplet) | J(H6,H5) ≈ 8-9, J(H6,H7) ≈ 7-8 |
| H7 | 7.1 - 7.3 | d (doublet) | J(H7,H6) ≈ 7-8 |
| OH (at C8) | 9.0 - 10.0 | br s (broad singlet) | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous quinoline derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (at C2) | 20 - 25 |
| C2 | 158 - 162 |
| C3 | 121 - 124 |
| C4 | 143 - 146 |
| C4a | 147 - 149 |
| C5 | 128 - 130 |
| C6 | 125 - 127 |
| C7 | 118 - 120 |
| C8 | 152 - 155 |
| C8a | 138 - 140 |
While the prompt mentions thiolactam-thiolactim tautomerism, for this compound, the relevant phenomenon is keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a keto (quinolone) form, where the proton from the hydroxyl group migrates to the ring nitrogen. researchgate.net NMR studies on related 7-hydroxyquinoline (B1418103) derivatives have shown that the position of this equilibrium is sensitive to solvent polarity and temperature. beilstein-journals.orgnih.gov In many 8-hydroxyquinoline derivatives, the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom, is predominant. researchgate.net
The thiolactam-thiolactim tautomerism becomes relevant in derivatives where the C2-oxo group is replaced by a thione. For example, studies on 4-chloro-8-methylquinoline-2(1H)-thione, a derivative of the core structure, investigate the equilibrium between the thione (thiolactam) form and the thiol (thiolactim) form through nucleophilic substitution reactions. mdpi.com
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the spectrum of this compound, several characteristic absorption bands are expected. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found in the 2850-3000 cm⁻¹ range. libretexts.org
Vibrations corresponding to the quinoline ring system, including C=C and C=N stretching, are observed in the 1500-1600 cm⁻¹ region. mdpi.com The C-O stretching of the phenol-like hydroxyl group is expected around 1200-1260 cm⁻¹. The C-Cl stretching vibration gives rise to a band in the lower frequency region, typically between 700 and 850 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200 - 3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Methyl (-CH₃) |
| 1500 - 1600 | C=C and C=N stretch | Quinoline Ring |
| 1200 - 1260 | C-O stretch | Phenolic Hydroxyl |
| 700 - 850 | C-Cl stretch | Chloro-substituent |
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting fragments. For this compound (C₁₀H₈ClNO), the calculated molecular weight is approximately 193.63 g/mol . The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z ≈ 193 and 195, with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to its natural isotopes (³⁵Cl and ³⁷Cl).
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact molecular formula with high accuracy, confirming the elemental composition. mdpi.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification of the compound and its related impurities. nih.gov The fragmentation pattern observed in the mass spectrum offers insight into the molecule's structure. Common fragmentation pathways for quinolines involve the loss of small, stable molecules. For this compound, likely fragmentations would include the loss of a chlorine atom (M-35), a methyl radical (M-15), or carbon monoxide (M-28) from the phenolic ring.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 193/195 | [M]⁺ | Molecular Ion |
| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical |
| 165/167 | [M - CO]⁺ | Loss of carbon monoxide |
| 158 | [M - Cl]⁺ | Loss of a chlorine atom |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions for conjugated systems like quinoline. The UV-Vis spectrum of 8-hydroxyquinoline derivatives is characterized by distinct absorption bands. researchgate.net The spectrum of this compound is expected to show multiple absorption bands in the UV region. researchgate.net These bands arise from π→π* transitions within the aromatic quinoline ring system. researchgate.net The presence of substituents (-Cl, -OH, -CH₃) modifies the exact position (λ_max) and intensity of these bands. The hydroxyl group and the chlorine atom, with their lone pairs of electrons, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. nih.gov The electronic absorption spectra of 8-hydroxyquinoline derivatives are known to be sensitive to solvent polarity, with bathochromic shifts often observed as solvent polarity increases. researchgate.net
Table 5: Anticipated UV-Vis Absorption Bands for this compound in a Polar Solvent
| Wavelength (λ_max, nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240 - 260 | π → π* | Quinoline Ring |
| ~310 - 330 | π → π* | Quinoline Ring |
| ~360 - 380 | n → π* | Heterocyclic System |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. While specific crystallographic data for this compound is not prominently available in surveyed literature, a comprehensive understanding of its structural properties can be inferred from the analysis of its parent compound, 8-hydroxy-2-methylquinoline, and its various derivatives. The fundamental geometry of the quinoline framework and the nature of intermolecular interactions observed in these related structures provide a robust model for predicting the solid-state characteristics of the title compound.
In derivatives such as 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate , where the quinoline nitrogen is protonated, the introduction of a counter-ion (Cl⁻) and water molecules leads to a more complex network of hydrogen bonds, including N—H⋯O, O—H⋯O, and O—H⋯Cl interactions, which collectively stabilize the crystal lattice. researchgate.net The study of various substituted quinoline derivatives reveals that intermolecular forces, such as π-π stacking and C—H⋯O interactions, often play a significant role in reinforcing the cohesion of the crystal structure. nih.gov For instance, in the crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming distinct inversion dimers. nih.gov
The crystallographic parameters for the parent compound, 8-hydroxy-2-methylquinoline, are detailed below, providing a foundational reference for the title compound.
Table 1: Crystal Structure Data for 8-hydroxy-2-methylquinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉NO |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.6542 (5) |
| b (Å) | 10.9976 (6) |
| c (Å) | 23.6264 (10) |
| V (ų) | 3288.0 (3) |
| Z | 16 |
| Temperature (K) | 295 |
| Radiation type | Mo Kα |
Quantum Chemical Calculations and Computational Spectroscopy
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. These computational methods provide deep insights that complement and help interpret experimental findings.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.
For quinoline derivatives, DFT calculations have shown that the HOMO and LUMO are typically delocalized over the entire π-conjugated system of the fused rings. researchgate.net For example, in studies of related molecules like 5-chloro-8-hydroxyquinoline, the frontier orbitals are distributed across the whole molecule, facilitating intramolecular charge transfer upon electronic excitation. researchgate.net
The introduction of substituents onto the quinoline core significantly modulates the energies of the frontier orbitals. An electron-donating group, such as the methyl group (-CH₃) at the C2 position, is expected to raise the energy of the HOMO. Conversely, an electron-withdrawing group, like the chlorine atom (-Cl) at the C4 position, would lower the energy of the LUMO. The presence of the hydroxyl group (-OH) at C8 also influences the electronic distribution through both inductive and resonance effects. The interplay of these substituents in this compound would fine-tune its electronic properties, affecting its reactivity and spectroscopic behavior. The HOMO-LUMO gap is a key factor in determining the potential applications of such compounds in areas like organic light-emitting diodes (OLEDs). scispace.com
Table 2: Conceptual Frontier Orbital Characteristics for Substituted Quinolines
| Feature | Description | Expected Influence on this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; associated with electron-donating ability. | Delocalized across the quinoline ring system. Energy level influenced by the electron-donating -CH₃ and -OH groups. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. | Delocalized across the quinoline ring system. Energy level lowered by the electron-withdrawing -Cl atom. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transition energy. | The combined effect of the substituents will determine the final energy gap, influencing its color and stability. |
Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be used to analyze and assign experimental spectra. DFT calculations are routinely used to compute vibrational frequencies (FTIR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
For related compounds like 5-chloro-8-hydroxyquinoline, theoretical vibrational spectra have been calculated using DFT methods (e.g., B3LYP). researchgate.net The computed wavenumbers, after appropriate scaling, show good agreement with experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes of the molecule. researchgate.netsci-hub.se This includes identifying characteristic stretching and bending modes for C-O, C-Cl, and ring vibrations. sci-hub.se
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for the theoretical calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts are instrumental in assigning the signals in experimental NMR spectra and can help to confirm the proposed molecular structure. Theoretical calculations have also been extended to predict electronic properties like dipole moments and hyperpolarizability, which are relevant for nonlinear optical (NLO) applications. researchgate.net
Table 3: Computationally Predicted Spectroscopic Data for Quinoline Derivatives
| Spectroscopic Technique | Predicted Parameters | Computational Method | Relevance |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) | Aids in the assignment of experimental vibrational bands to specific molecular motions. |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | DFT with GIAO method | Helps in the definitive assignment of complex NMR spectra and structural confirmation. |
| UV-Vis Spectroscopy | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) | Predicts absorption wavelengths and helps understand electronic structure and charge transfer. |
Computational Chemistry and Modeling of 4 Chloro 8 Hydroxy 2 Methylquinoline
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govmdpi.com These models are built by correlating calculated molecular descriptors with experimentally observed data. mdpi.comdergipark.org.tr
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. dergipark.org.tr In QSAR studies of quinoline (B57606) derivatives, various descriptors have been shown to correlate with biological activity.
For a series of 8-hydroxyquinoline-2-carboxanilides tested against avian influenza viruses, antiviral activity was found to be positively influenced by increasing lipophilicity (measured as log k) and the presence of electron-withdrawing substituents on the anilide ring. nih.gov In another study on 5,8-quinolinequinone derivatives, the dipole moment was identified as a significant descriptor. dergipark.org.tr The compound with the largest dipole moment (7.14 D) exhibited major anti-proliferative activity, while the molecule with one of the lowest dipole moments showed minimal activity, suggesting a direct correlation. dergipark.org.tr Other important descriptors often used in QSAR models for quinoline derivatives include molecular polarizability, frontier molecular orbital energies (HOMO and LUMO), molecular volume, and molar refractivity. dergipark.org.tr
Table 2: Correlation of Molecular Descriptors with Biological Activity for Quinoline Derivatives
| Molecular Descriptor | Biological Activity Studied | Observed Correlation | Reference |
|---|---|---|---|
| Lipophilicity (log k) | Antiviral (H5N1) | Activity is positively influenced by increasing lipophilicity. | nih.gov |
| Electron-withdrawing properties | Antiviral (H5N1) | Activity is influenced by increasing electron-withdrawing properties. | nih.gov |
| Dipole Moment | Anti-proliferative | The compound with the largest dipole moment showed the highest activity. | dergipark.org.tr |
| Molar Refractivity (MR) & Heat Capacity (Cv) | General | A strong correlation (R² = 0.7975) suggests a link to solubility in biological environments. | dergipark.org.tr |
The ultimate goal of QSAR modeling is to create robust predictive models that can estimate the biological activity of new, untested compounds. nih.gov By using statistical methods like multiple linear regression (MLR), machine learning, or random forest approaches, researchers can build equations that use molecular descriptors to predict efficacy (e.g., IC₅₀ values) or selectivity against different targets. researchgate.netmdpi.com
A successful QSAR model for coumarin (B35378) derivatives showed high internal and external validation values (R² = 0.884, Q²cv = 0.822, R²pred = 0.821), indicating its strong predictive capability. researchgate.net Such models allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with potentially enhanced activity before they are synthesized in the lab. nih.gov For a compound like 4-Chloro-8-hydroxy-2-methylquinoline, developing a predictive QSAR model would involve synthesizing a series of analogues, testing their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. This approach streamlines the drug discovery process, saving time and resources by prioritizing the most promising candidates for further development. nih.gov
Advanced Simulation Techniques
Beyond initial docking and QSAR, more advanced simulation techniques provide a deeper, dynamic understanding of molecular behavior. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations are valuable for generating accurate 3D geometrical models and understanding the electronic properties of compounds like 8-hydroxy-2-methylquinoline. researchgate.net These calculations can determine parameters such as the distribution of electrostatic potential on the molecular surface, which helps identify sites prone to electrophilic or nucleophilic attack. researchgate.net
Furthermore, DFT studies can confirm the stability of newly designed compounds and their complexes. researchgate.net For example, by analyzing the change in the HOMO-LUMO energy gap upon adsorption to a surface or binding to a target, researchers can evaluate the sensing behavior and stability of a system. researchgate.net While specific advanced simulation studies on this compound are not widely reported, the methodologies applied to related structures demonstrate the potential of these techniques. Molecular dynamics (MD) simulations, for example, could be used as a follow-up to molecular docking to study the stability of the ligand-protein complex over time, providing insights into the flexibility of the binding pocket and the persistence of key intermolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the conformational landscape and dynamic behavior of a molecule in various environments. nih.gov For this compound, MD simulations can elucidate how the molecule explores different shapes, its flexibility, and its interactions with solvent molecules or biological targets.
The process typically begins with an initial 3D structure of the molecule, which is then placed in a simulated environment, such as a box of water molecules. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to mimic physiological or experimental conditions. mdpi.com The final production run generates the trajectory data for analysis.
Analysis of the MD trajectory for this compound would involve monitoring several key parameters to understand its conformational preferences and stability. These analyses are crucial for predicting how the molecule might behave in a dynamic biological system or in solution. nih.gov
Key Parameters in MD Simulation Analysis:
| Parameter | Description | Significance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the molecule's conformation. A stable RMSD suggests the molecule maintains a consistent average structure, while large fluctuations point to significant conformational changes. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule. For this compound, it would reveal the mobility of the methyl and hydroxyl groups relative to the more rigid quinoline ring system. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the molecule's atoms from their common center of mass. | Indicates the compactness of the molecule. Changes in Rg can signify unfolding or significant conformational shifts. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information on the molecule's interaction with its environment. Changes in SASA can correlate with conformational changes that expose or hide certain functional groups. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (intramolecular or with solvent). | Crucial for understanding the role of the hydroxyl group and the quinoline nitrogen in stabilizing specific conformations or interacting with the solvent. |
While specific MD simulation studies exclusively focused on the conformational analysis of this compound are not extensively documented in publicly available literature, the methodology is widely applied to various quinoline derivatives to assess their stability and interactions within biological systems, such as enzymes. dergi-fytronix.comnih.govresearchgate.net Such studies reveal that the quinoline scaffold provides a stable framework, with substituents influencing the local dynamics and interaction patterns. nih.gov For this compound, MD simulations would be invaluable for identifying its most stable conformers, the rotational freedom of its substituent groups, and the dynamic nature of its hydrogen bonding capabilities, providing a four-dimensional picture of the molecule in motion.
Computational Studies on Redox Properties and Electron Density Distribution
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. These studies can predict redox potentials, map electron density distribution, and identify sites of chemical reactivity. For this compound, DFT calculations provide a detailed understanding of how its specific substitution pattern—a chloro group, a hydroxyl group, and a methyl group—influences its electronic properties.
Molecular Electrostatic Potential (MEP) A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. dergi-fytronix.comsciensage.info The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red/Yellow: Regions of negative potential, rich in electrons, indicating likely sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. uantwerpen.be
Blue: Regions of positive potential, electron-poor, indicating likely sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP surface would be expected to show a significant negative potential (red/yellow) around the hydroxyl oxygen and the quinoline nitrogen atom, highlighting their roles as hydrogen bond acceptors and sites of electrophilic interaction. uantwerpen.besciensage.info The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The aromatic rings would show a mix of neutral and slightly negative regions, while the electron-withdrawing chlorine atom would influence the potential of the adjacent carbon atom. researchgate.net
Frontier Molecular Orbitals (FMOs) and Redox Properties The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and determining electronic properties. schrodinger.com
HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) relates to the molecule's ability to donate electrons (act as a nucleophile). A higher EHOMO suggests a greater tendency for oxidation.
LUMO: The innermost orbital without electrons. Its energy level (ELUMO) relates to the molecule's ability to accept electrons (act as an electrophile). A lower ELUMO suggests a greater tendency for reduction.
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net DFT calculations can accurately predict these energy levels and thus the redox potential. There is often a strong linear correlation between experimentally measured redox potentials and computationally calculated HOMO/LUMO energies. nih.govelsevierpure.com
Theoretical calculations on related quinoline derivatives provide insight into the expected values for this compound. uantwerpen.beresearchgate.net The combination of electron-donating (methyl, hydroxyl) and electron-withdrawing (chloro) groups would result in a unique electronic profile.
Calculated Electronic Properties (Illustrative based on related compounds)
| Property | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.7 eV |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.8 eV |
| Electronegativity (χ) | Tendency to attract electrons; (I+A)/2 | 4.15 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution; (I-A)/2 | 2.35 eV |
| Global Electrophilicity Index (ω) | Propensity to accept electrons; χ²/(2η) | 3.66 eV |
Note: These values are illustrative and derived from DFT studies on similar substituted quinoline structures. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). dergi-fytronix.com
Optimized Molecular Geometry DFT calculations also yield the most stable, or optimized, geometry of the molecule, providing precise bond lengths and angles. scirp.org Below are predicted geometric parameters for this compound based on data from similar structures. nih.govsci-hub.se
Predicted Bond Lengths and Angles (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C4-Cl | 1.75 |
| C8-O | 1.36 | |
| O-H | 0.97 | |
| C2-C(methyl) | 1.51 | |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-N (aromatic) | 1.32 - 1.37 | |
| Bond Angle (˚) | C3-C4-C4a | 120.5 |
| C4a-C4-Cl | 119.0 | |
| C7-C8-C8a | 118.5 | |
| C7-C8-O | 122.0 |
These computational studies collectively provide a comprehensive, atom-level understanding of this compound, detailing its dynamic behavior, electronic landscape, and inherent reactivity, which are fundamental to understanding its chemical properties.
Biological Activities and Mechanistic Studies of 4 Chloro 8 Hydroxy 2 Methylquinoline and Its Analogs
Anticancer Activity Research
Research into the anticancer properties of 4-Chloro-8-hydroxy-2-methylquinoline and its analogs has revealed significant potential for these compounds in oncology. Their efficacy is often attributed to the versatile quinoline (B57606) core, which can be readily modified to enhance activity and selectivity against various cancer types. ijrpr.comrsc.org
In Vitro Cytotoxicity Evaluation across Diverse Cancer Cell Lines (e.g., HCT116, A549, HepG2)
The primary method for assessing the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. Analogs of this compound have demonstrated a broad spectrum of activity.
One notable analog, 8-hydroxy-2-quinolinecarbaldehyde, which can be synthesized from 8-hydroxy-2-methylquinoline, has shown remarkable cytotoxicity. nih.gov It was particularly effective against the human hepatocellular carcinoma cell line Hep3B, with a 50% maximal inhibitory concentration (MTS₅₀) of 6.25 ± 0.034 µg/mL. nih.gov However, its effect on the lung cancer cell line A549 was less pronounced. nih.gov
Further studies on other analogs, such as 7-chloro-(4-thioalkylquinoline) derivatives, have also been conducted. These compounds showed varied cytotoxicity against several cancer cell lines, including human colorectal cancer (HCT116) and lung cancer (A549) cells. sigmaaldrich.com For instance, a sulfonyl N-oxide derivative within this series, compound 81 , was found to be highly selective against HCT116 cells. sigmaaldrich.com The cytotoxic effects are often dependent on the specific substitutions on the quinoline ring system.
The table below summarizes the cytotoxic activities of selected 8-hydroxyquinoline (B1678124) analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/MTS₅₀) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | nih.gov |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SK-Hep1 | 12.5–25 µg/mL | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | HCT116 (Colorectal Carcinoma) | Active (Selectivity Observed) | sigmaaldrich.com |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | A549 (Lung Carcinoma) | Active | sigmaaldrich.com |
| Pyrimido[5,4-c]quinoline-4-(3H)-one Derivatives | MGC-803, GLC-82, MCF-7 | Moderate Activity | nih.gov |
Mechanisms of Anticancer Action
The anticancer effects of this compound analogs are mediated through several complex molecular mechanisms, including the inhibition of essential enzymes, modulation of cellular receptors, induction of programmed cell death, and disruption of the cell cycle.
A key mechanism of action for many quinoline-based compounds is the inhibition of DNA topoisomerases. rsc.org These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them excellent targets for cancer chemotherapy. rsc.org Quinolone derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA covalent complex, which prevents the re-ligation of the cut DNA strand and leads to the formation of permanent double-strand breaks. rsc.org This DNA damage ultimately triggers cell death. For example, an analog, 8-chloro-adenosine, is metabolized in cells to 8-chloro-ATP, which has been shown to inhibit the catalytic activity of topoisomerase II, leading to DNA double-stranded breaks in leukemia cells. nih.gov
DNA gyrase, a type II topoisomerase found in bacteria, shares structural similarities with human topoisomerase II and is also a target of quinolone compounds. rsc.org While primarily a target for antibacterial agents, the principles of inhibition can inform the design of anticancer drugs. Furthermore, quinoline derivatives have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling and survival. researchgate.net
Quinoline derivatives have been shown to modulate the activity of several cell surface receptors that are pivotal in carcinogenic pathways. researchgate.net These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and the c-Met receptor. researchgate.net By inhibiting these receptors, the compounds can block downstream signaling cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are essential for cell proliferation, survival, and angiogenesis. researchgate.net For instance, certain quinoline-3-carboxamide (B1254982) derivatives have demonstrated potent inhibition of EGFR. rsc.org Molecular docking studies have further elucidated how these hybrid molecules can interact with and block the active sites of receptors such as EGFR and VEGFR. nih.gov
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Numerous studies have confirmed that 8-hydroxyquinoline derivatives are potent inducers of apoptosis. ijrpr.comsigmaaldrich.com For example, a novel analog, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to trigger both apoptosis and another form of programmed cell death called paraptosis in breast cancer cells. sigmaaldrich.com
The induction of apoptosis often occurs through the mitochondrial-dependent pathway. This is characterized by the modulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. ijrpr.com Treatment with quinoline analogs has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. The activation of caspase-9 and caspase-3 has been specifically implicated in the apoptotic cascade initiated by these compounds.
In addition to inducing apoptosis, this compound analogs can exert their anticancer effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. ijrpr.comsigmaaldrich.com The specific phase of arrest can vary depending on the compound's structure and the type of cancer cell.
For instance, the synthetic quinolinone derivative CHM-1 was shown to promote G2/M arrest in murine colorectal adenocarcinoma cells. This arrest was associated with the inhibition of the activity of cyclin-dependent kinase 1 (CDK1) and decreased protein levels of CDK1, Cyclin A, and Cyclin B, which are all crucial for the G2/M transition. In another study, certain 7-chloro-(4-thioalkylquinoline) derivatives were observed to cause an accumulation of leukemia cells in the G0/G1 phase of the cell cycle. sigmaaldrich.com This ability to disrupt the normal progression of the cell cycle is a critical component of the antitumor activity of these compounds.
Modulation of DNA-Related Proteins and DNA Damage
The anticancer mechanisms of quinoline derivatives, including analogs of this compound, often involve interaction with DNA and the proteins that maintain its integrity. Research has shown that certain chlorinated quinolines, such as chloroquine (B1663885), can induce DNA double-strand breaks. nih.gov This damage is often mediated by the generation of reactive oxygen species (ROS). nih.gov The resulting DNA damage can overwhelm the cell's repair capacity, leading to apoptosis.
Furthermore, these compounds can synergize with drugs that inhibit DNA repair pathways. nih.gov For instance, the efficacy of chloroquine is enhanced when combined with inhibitors of homologous recombination (HR) or nonhomologous end joining (NHEJ), which are two major pathways for repairing double-strand breaks. nih.gov This combined effect leads to a significant increase in cancer cell death, particularly in glioblastoma and head and neck cancers. nih.gov
Other quinoline derivatives have been found to directly inhibit key DNA repair proteins. nist.gov Specifically, certain tetrahydroquinoline compounds have demonstrated the ability to inhibit human 8-oxoguanine DNA glycosylase (OGG1). nist.gov OGG1 is a crucial enzyme in the base excision repair pathway, responsible for removing oxidatively damaged bases like 8-hydroxyguanine (B145757) from DNA. nist.govnih.gov By inhibiting this repair process, the compounds cause an accumulation of DNA lesions, which can be cytotoxic to cancer cells. The Fanconi Anemia (FA) pathway, centered around the FANCD2 protein, is another critical component of the DNA damage response that can be modulated. mdpi.com While direct modulation of FANCD2 by this compound is not explicitly detailed, the pathway's role in repairing DNA damage makes its components potential targets for such compounds. mdpi.com
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
A significant aspect of the cytotoxic action of 8-hydroxyquinoline derivatives is their ability to induce mitochondrial dysfunction and promote the generation of Reactive Oxygen Species (ROS). Mitochondria are the primary source of endogenous ROS in most cells, produced as a byproduct of cellular respiration. nih.govnih.gov An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage lipids, proteins, and nucleic acids. nih.gov
Studies have demonstrated that the functional loss or pharmacological inhibition of mitochondrial respiratory Complex II can lead to the generation of ROS. nih.gov 8-hydroxyquinoline derivatives, particularly when complexed with metal ions like copper, have been shown to trigger a substantial increase in ROS levels within cancer cells. nih.gov This surge in ROS can, in turn, induce DNA damage and initiate apoptosis. nih.govnih.gov The accumulation of ROS can also lead to the oxidation of mitochondrial DNA, further impairing mitochondrial function and contributing to a cycle of damage that culminates in cell death. nih.gov This mechanism is considered a key contributor to the anticancer effects of these compounds. nih.gov
Anti-angiogenesis and Anti-metastasis Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Several 8-hydroxyquinoline derivatives have been shown to possess anti-angiogenic properties. Clioquinol, a well-known chlorinated 8-hydroxyquinoline, exhibits selective anti-angiogenesis activity, which is linked to its ability to chelate copper ions. nih.gov Copper is an essential cofactor for several pro-angiogenic factors, and its dysregulation is implicated in tumor growth and metastasis. nih.gov
The anti-angiogenic mechanism of related compounds often involves the downregulation of key signaling molecules. For example, studies on other heterocyclic compounds have shown a reduction in the expression of vascular endothelial growth factor-A (VEGF-A), a primary cytokine that drives tumor angiogenesis. nih.gov By disrupting the signaling pathways that promote blood vessel formation, these compounds can effectively starve tumors of the nutrients and oxygen required for their expansion and spread. nih.gov While specific studies on the anti-metastatic effects of this compound are limited, its anti-angiogenic potential suggests a plausible role in inhibiting the metastatic cascade.
Selective Cytotoxicity Towards Cancer Cells vs. Normal Cells
An ideal characteristic of any anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on 8-hydroxyquinoline derivatives have explored this aspect, with promising results. Clioquinol, for instance, demonstrates selective anti-angiogenic activity with reduced impact on normal cells. nih.gov
Research into other complex anticancer agents has revealed mechanisms for this selectivity. For example, certain nanoparticles show significantly stronger cytotoxicity towards cancer cells (like HeLa or MCF7) compared to normal cells (like L929 or BEAS-2B). nih.gov This specificity is often linked to the higher metabolic rate and increased ROS levels already present in cancer cells, which makes them more vulnerable to further oxidative stress induced by the therapeutic agent. nih.gov In some cases, while the in vitro difference in cytotoxicity between cancerous and normal cells might be modest (around 10-11%), the in vivo antitumor effects can be much more prominent, suggesting that the tumor microenvironment plays a crucial role in the compound's selective action. nih.gov
This selectivity can be attributed to several factors, including differences in cellular uptake, metabolic activation of the compound, or the state of cellular signaling pathways. For instance, some compounds were found to effectively trigger autophagy-related cell death in cancer cells but had no significant effect on normal cells. nih.gov
Role of Metal Chelation in Anticancer Mechanisms
The ability to chelate metal ions is a cornerstone of the biological activity of 8-hydroxyquinoline and its derivatives. nih.govnih.gov Metal ions like copper and zinc are essential for numerous biological processes, but their homeostasis is often dysregulated in cancer cells. nih.govnih.gov Tumors frequently exhibit an increased demand for copper, which is involved in proliferation, angiogenesis, and metastasis. nih.gov
8-hydroxyquinoline is a potent chelator, and this property is integral to its anticancer effects. nih.gov By binding to and sequestering metal ions, these compounds can disrupt vital cellular functions in cancer cells. The formation of metal complexes, such as copper(II) complexes with 8-hydroxyquinoline-based ligands, has been shown to be a key factor in their ability to induce cell death. nih.gov These complexes can act as ionophores, transporting metal ions into the cell and disrupting intracellular metal balance, which can lead to proteasome inhibition and ROS generation. nih.govnih.gov The chelation of iron has also been implicated in the antitumor efficacy of some quinoline-based compounds. nih.gov This multifaceted mechanism, rooted in the modulation of metal ion homeostasis, highlights the therapeutic potential of targeting metal-dependent pathways in cancer. nih.gov
Antimicrobial Activity Studies
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
8-hydroxyquinoline and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Studies on a series of synthesized 8-hydroxyquinoline derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacterial strains. nih.gov
The introduction of specific substituents onto the 8-hydroxyquinoline skeleton can significantly influence antibacterial potency. Research has shown that a derivative featuring a chlorine atom exhibits good activity against both classes of bacteria. nih.gov In general, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria. This difference in susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which acts as an additional barrier, restricting the entry of the compounds. nih.gov The presence of electron-donating substituents, such as chlorine, has been found to enhance antibacterial activity compared to compounds with electron-withdrawing groups. nih.gov
The table below summarizes the antibacterial activity of a synthesized 8-hydroxyquinoline derivative bearing a chlorine substituent, showcasing its inhibitory effect on various bacterial strains compared to a standard antibiotic.
| Compound / Bacterium | Bacillus subtilis (Gram-positive) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Compound 5 (with Chlorine) | 22 mm | 20 mm | 18 mm | 17 mm |
| Penicillin G (Standard) | 25 mm | 23 mm | — | — |
| Data derived from a study on synthesized 8-hydroxyquinoline derivatives. nih.gov Inhibition zone measured in millimeters (mm). '—' indicates no zone of inhibition. |
Antifungal Properties
The 8-hydroxyquinoline scaffold is a well-established pharmacophore in the development of antifungal agents. nih.gov Derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of activity against various fungal pathogens, including Candida species and dermatophytes. nih.gov The mechanism of antifungal action can vary depending on the specific substitutions on the quinoline ring. nih.gov
For instance, clioquinol, an 8-hydroxyquinoline derivative, has been shown to damage the fungal cell wall and prevent the formation of pseudohyphae in Candida albicans. nih.gov In contrast, derivatives containing a sulfonic acid group, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, appear to exert their antifungal effects primarily by compromising the integrity of the cytoplasmic membrane. nih.gov This highlights how modifications to the 8-hydroxyquinoline core can lead to different mechanisms of antifungal activity. nih.gov
Further studies have explored the antifungal potential of conjugates of 8-hydroxyquinoline. For example, conjugates with umbelliferone (B1683723) have been evaluated against phytopathogenic fungi like A. alternata, A. solani, B. cinerea, and F. oxysporum. nih.gov These hybrid molecules exhibited varying degrees of inhibition of mycelial growth. nih.gov Additionally, newly synthesized triazole-8-hydroxyquinoline derivatives have been tested against several Candida species, including C. glabrata, C. parapsilosis, C. albicans, and C. krusei. nih.gov While these specific derivatives showed low activity compared to the standard drug fluconazole, it demonstrates the continued interest in exploring the 8-hydroxyquinoline scaffold for novel antifungal agents. nih.gov
It is important to note that while the antifungal activity of many 8-hydroxyquinoline derivatives is well-documented, the precise mechanisms of action for many of these compounds are still not fully understood. nih.gov
Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
The antimicrobial activity of quinoline derivatives often stems from their ability to interfere with essential bacterial processes, with DNA gyrase inhibition being a key mechanism for some analogs. While specific studies on this compound's effect on DNA gyrase were not found in the provided search results, the broader class of quinolones is well-known for targeting this enzyme.
Research on related compounds provides insight into potential mechanisms. For example, 4-Chloro-8-fluoro-2-methylquinoline is suggested to inhibit bacterial enzymes crucial for DNA replication, leading to the disruption of cell division and subsequent cell death. This positions it as a candidate for developing new antibiotics against resistant bacterial strains.
Other Pharmacological Activities
Beyond their antimicrobial and anticancer properties, derivatives of this compound have been investigated for a range of other pharmacological effects, including anti-inflammatory and neuroprotective activities, as well as enzyme inhibition in other contexts.
Anti-inflammatory Effects
Several quinoline derivatives have demonstrated significant anti-inflammatory properties. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline revealed its ability to reduce inflammation and oxidative stress in a model of acetaminophen-induced liver injury in rats. mdpi.com This compound was found to decrease the messenger RNA (mRNA) levels of pro-inflammatory cytokines and the transcription factor NF-κB. mdpi.com By mitigating oxidative stress, it also reduced the levels of immunoglobulin G and the activity of caspases involved in apoptosis. mdpi.com
In a different study, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was shown to possess anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated primary microglial cells. nih.gov LX007 inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of their regulatory genes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The study concluded that these anti-inflammatory effects were mediated through the downregulation of the MAPKs and NF-κB signaling pathways. nih.gov
Neuroprotective Potential
The 8-hydroxyquinoline scaffold is also recognized for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. nih.gov While direct studies on the neuroprotective potential of this compound were not identified in the provided search results, the broader class of 8-hydroxyquinoline derivatives has been investigated for this purpose. nih.gov
Additionally, related compounds have shown neuroprotective activity. For example, a compound with a hydrophobic ring A and a hydrophilic ring B with a carboxyl group, ZL006, exhibited strong neuroprotective activity in both in vitro and in vivo models. nih.gov This suggests that the structural features of quinoline derivatives can be optimized for neuroprotective effects.
Enzyme Inhibition Beyond Anticancer/Antimicrobial Contexts (e.g., Butyrylcholinesterase, Acetylcholinesterase)
Derivatives of quinoline and related heterocyclic structures have been evaluated for their ability to inhibit cholinesterases, enzymes that are critical in neurotransmission. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov
Novel carbamates of tetrahydrofurobenzofuran and methanobenzodioxepine have demonstrated potent inhibition of both human AChE and BChE, with IC50 values in the nanomolar range. nih.gov These compounds are considered potent anticholinesterases with potential clinical relevance. nih.gov
Furthermore, various reversible AChE inhibitors, including those with a quaternary or tertiary ammonium (B1175870) group, are used in the treatment of several diseases. nih.gov For example, rivastigmine, a carbamate (B1207046) inhibitor, blocks both AChE and BChE and is approved for the treatment of mild-to-moderate Alzheimer's disease. nih.gov Galantamine, an alkaloid, is a selective and competitive AChE inhibitor. nih.gov The study of how different molecules, such as hemicholiniums, interact with the active site of AChE provides valuable information for the design of new inhibitors. nih.gov
Coordination Chemistry of 4 Chloro 8 Hydroxy 2 Methylquinoline
4-Chloro-8-hydroxy-2-methylquinoline as a Ligand in Metal Complexes
This compound is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a classic and versatile chelating agent in coordination chemistry. nih.govscirp.org Like its parent molecule, it is expected to function as a monoprotic bidentate ligand. Chelation occurs through two donor sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following deprotonation. nih.govscirp.org This coordination forms a stable five-membered ring with a central metal ion. nih.gov
The electronic and steric properties of this ligand are influenced by its substituents:
8-Hydroxy Group: This is the primary site for deprotonation, allowing the formation of a covalent bond with a metal ion.
Quinoline Nitrogen: This atom provides a dative bond to the metal center.
2-Methyl Group: The presence of a methyl group at the C-2 position can introduce steric hindrance, potentially influencing the geometry of the resulting metal complexes and their stability. It is also an electron-donating group, which can increase the electron density on the quinoline ring system.
The combination of these substituents makes this compound a ligand with unique steric and electronic characteristics, distinct from unsubstituted 8-HQ or its mono-substituted derivatives.
Synthesis and Characterization of Metal Chelates with Transition and Rare Earth Metals
While specific synthesis protocols for this compound complexes are not documented, the general methodology for preparing 8-hydroxyquinoline derivative complexes can be described. Typically, the synthesis involves reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition or rare earth metals) with the ligand in a suitable solvent. scirp.orgresearchgate.net The ligand is dissolved in a solvent like ethanol (B145695) or methanol, and an aqueous or alcoholic solution of the metal salt is added, often with gentle heating and stirring. The pH may be adjusted to facilitate the deprotonation of the hydroxyl group. The resulting metal chelate often precipitates from the solution and can be collected by filtration, washed, and dried. researchgate.netscirp.org
The stoichiometry of the complexes, commonly found to be 1:2 (Metal:Ligand), would likely result in general formulas such as [M(L)₂] or [M(L)₂(H₂O)₂] for divalent transition metals. scirp.orgresearchgate.net For trivalent rare earth metals, a 1:3 stoichiometry is common. nih.gov
Characterization of such complexes would involve a suite of analytical techniques:
Elemental Analysis (C, H, N): To confirm the empirical formula and the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites. A key indicator is the shift or disappearance of the O-H stretching band of the free ligand upon complexation, and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon chelation provide evidence of complex formation. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn²⁺ or Lu³⁺), confirming the structure in solution. nih.gov
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., with Cu²⁺, Ni²⁺, Co²⁺), which helps in elucidating the geometry of the complex.
Conductivity Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature. scirp.org
Influence of Metal Complexation on Biological Activities and Mechanism of Action
The biological activities of 8-hydroxyquinoline derivatives are often significantly enhanced upon chelation with metal ions. nih.govscirp.org This principle is expected to apply to this compound as well. The primary mechanism for this enhancement is explained by Tweedy's Chelation Theory . According to this theory, the chelation process reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This enhanced lipid solubility allows the complex to more easily penetrate the lipid layers of microbial or cancer cell membranes. nih.gov
Once inside the cell, the complex can exert its biological effect through several proposed mechanisms:
Disruption of Metal Homeostasis: The complex can interfere with the normal metabolic processes of the cell by either delivering a toxic metal ion or by chelating essential metal ions required for the functioning of vital enzymes. nih.gov
Interaction with Biomolecules: The complex may bind to DNA or specific proteins, inhibiting cellular replication and other critical functions. Some metal complexes are known to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can participate in redox cycling, leading to the production of ROS, which causes oxidative stress and damages cellular components like DNA, proteins, and lipids. nih.gov
Studies on various 8-HQ derivatives have shown that the nature of the metal ion and the substituents on the quinoline ring play a crucial role in determining the type and potency of the biological activity. For instance, copper and zinc complexes of 8-HQ derivatives have demonstrated significant anticancer activity. nih.gov The antimicrobial activity of complexes is often found to be greater than that of the free ligand. researchgate.netscirp.org
Structural and Electronic Properties of Metal Complexes
The structural and electronic properties of metal complexes with this compound would be dictated by the coordination number and preferred geometry of the central metal ion, as well as the steric and electronic effects of the ligand itself.
Structural Properties: Based on analogous 8-HQ complexes, common geometries are expected. scirp.orgresearchgate.net
Octahedral: For many transition metals like Co(II), Ni(II), and Mn(II), a 1:2 metal-to-ligand ratio often results in an octahedral geometry, with two water molecules or other solvent molecules occupying the axial positions, leading to a formula like [M(L)₂(H₂O)₂]. scirp.org Trivalent rare earth metals typically form six-coordinate or higher-coordinate complexes.
Square Planar: Divalent copper (Cu²⁺) complexes frequently adopt a distorted square planar geometry. scirp.org
Tetrahedral: Divalent zinc (Zn²⁺) and cadmium (Cd²⁺) complexes commonly exhibit tetrahedral geometry. nih.gov
The steric bulk of the 2-methyl group on the ligand could potentially distort these ideal geometries.
Electronic Properties:
UV-Visible Spectra: The electronic spectra of the complexes would show bands corresponding to intra-ligand (π→π*) and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov The positions of these bands provide information about the electronic structure of the complex.
Magnetic Properties: The magnetic moments of paramagnetic complexes would be indicative of the number of unpaired electrons and the coordination environment of the metal ion. For example, an octahedral Ni(II) complex would be expected to have a magnetic moment corresponding to two unpaired electrons.
The table below summarizes the expected properties based on studies of similar 8-hydroxyquinoline derivative complexes.
| Property | Expected Characteristic for this compound Complexes |
| Coordination Mode | Bidentate (N, O⁻ donors) |
| Common Stoichiometry | 1:2 or 1:3 (Metal:Ligand) |
| Typical Geometries | Octahedral (e.g., Co²⁺, Ni²⁺), Square Planar (e.g., Cu²⁺), Tetrahedral (e.g., Zn²⁺) |
| Biological Activity | Expected to be higher than the free ligand due to increased lipophilicity. |
| Mechanism of Action | Disruption of cellular metal balance, interaction with DNA/proteins, ROS generation. |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 4-Chloro-8-hydroxy-2-methylquinoline Analogs with Enhanced Efficacy and Selectivity
Future synthetic research should focus on creating a library of analogs based on the this compound scaffold to explore and optimize structure-activity relationships (SAR). The existing chloro group at the C4 position is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups. mdpi.com
Key synthetic strategies could include:
Substitution at the C4-Position: Reaction of the C4-chloro group with various amines, thiols, and alcohols can yield a diverse array of derivatives. This approach has been successfully used for other chloroquinolines to generate compounds with novel biological activities. mdpi.com
Modification of the C2-Methyl Group: The methyl group can be functionalized or replaced to probe its influence on activity and selectivity.
Functionalization of the C8-Hydroxy Group: While the hydroxyl group is crucial for the characteristic metal-chelating ability of 8-hydroxyquinolines mdpi.com, it can be converted to ethers or esters to modulate lipophilicity and pharmacokinetic properties.
Green Synthesis Approaches: Employing modern, sustainable synthetic methods, such as microwave-assisted synthesis or the use of nanoparticle catalysts (e.g., copper, zinc oxide, or magnetic nanoparticles), can improve reaction efficiency, yield, and environmental friendliness. nih.govnih.govnih.gov
A systematic exploration of these modifications will generate a robust dataset for building predictive QSAR (Quantitative Structure-Activity Relationship) models, guiding the rational design of next-generation compounds with superior efficacy and target selectivity.
| Modification Site | Potential Reagents/Reactions | Objective | Reference Strategy |
|---|---|---|---|
| C4-Chloro Position | Amines, Thiols, Azides, Hydrazines | Introduce diverse functional groups to modulate biological activity. | Nucleophilic substitution mdpi.com |
| C8-Hydroxy Group | Alkylation, Acylation, Glycosylation | Modify lipophilicity, improve drug delivery, create prodrugs. | Glycoconjugation of 8-HQs mdpi.com |
| Quinoline (B57606) Ring | Electrophilic Aromatic Substitution | Introduce substituents (e.g., nitro, halogen) on the benzene (B151609) ring. | General quinoline chemistry |
| Overall Synthesis | Microwave Irradiation, Nanoparticle Catalysis | Increase reaction efficiency and yield; green chemistry. | Catalytic synthesis nih.govnih.gov |
In-Depth Mechanistic Investigations Using Advanced Cell Biology and Biochemical Assays
While the 8-hydroxyquinoline (B1678124) scaffold is well-known for its metal chelation properties, which are often linked to its biological effects nih.govnih.gov, the precise mechanism of action for this compound and its future analogs remains to be elucidated. Future research must move beyond preliminary screening to pinpoint specific molecular targets and pathways.
Recommended research includes:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners. For instance, various quinoline derivatives have been found to target bacterial topoisomerases or protein kinases like EGFR. nih.govrsc.org
Biochemical Assays: Conducting enzyme inhibition assays against known targets of quinoline compounds (e.g., kinases, DNA gyrase) to quantify inhibitory potential (IC₅₀ values). tandfonline.com
Advanced Cell Biology: Using high-content imaging, flow cytometry, and gene expression analysis (RNA-seq) to understand the cellular consequences of target engagement, such as cell cycle arrest, apoptosis induction, or inhibition of signaling pathways.
Metal Chelation Studies: Investigating the coordination chemistry of the compound with biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺). This involves determining complex stability and redox activity, as these factors significantly influence biological outcomes like the generation of reactive oxygen species or the disruption of metalloenzymes. nih.gov
Exploration of Combination Therapies Involving this compound Derivatives
The development of drug resistance is a major challenge in chemotherapy. Combination therapies, where multiple drugs with different mechanisms of action are used, can overcome resistance and produce synergistic effects. Future studies should investigate the potential of this compound derivatives in combination with established therapeutic agents. A precedent for this is the successful co-delivery of 8-hydroxyquinoline glycoconjugates and the chemotherapeutic drug doxorubicin (B1662922), which showed a synergistic inhibition of cancer cell proliferation. nih.gov
Potential combination strategies include:
Combination with Standard Chemotherapeutics: Assessing synergy with drugs like cisplatin, paclitaxel, or doxorubicin in various cancer cell lines.
Combination with Targeted Agents: Exploring combinations with inhibitors of specific cancer-related pathways (e.g., EGFR inhibitors, PARP inhibitors) where the quinoline derivative may sensitize cells to the partner drug.
Reversal of Drug Resistance: Investigating whether derivatives can inhibit the function of drug efflux pumps like P-glycoprotein, which is a common mechanism of multidrug resistance (MDR). Some 8-hydroxyquinoline derivatives have shown selective toxicity against MDR cancer cells. nih.govacs.org
Development of Targeted Delivery Systems for this compound
To enhance therapeutic efficacy and minimize potential off-target effects, the development of targeted delivery systems is crucial. The inherent properties of the this compound scaffold can be leveraged for novel delivery strategies.
Future avenues for research include:
Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or magnetic nanoparticles) to improve solubility, stability, and passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. nih.govnih.gov
Prodrug and Bioconjugation Strategies: Modifying the 8-hydroxy group to create prodrugs, such as glucoconjugates. nih.govrroij.com These conjugates can enhance water solubility and selectively target cells that overexpress glucose transporters, a common feature of cancer cells. nih.gov
pH-Responsive Systems: Designing delivery vehicles, such as supramolecular hydrogels, that release their drug payload in the acidic microenvironment of tumors. Such systems have been successfully developed for the co-delivery of 8-hydroxyquinoline derivatives. nih.gov
Expanding Applications in Agrochemical and Other Industrial Sectors
The utility of quinoline derivatives extends beyond medicine. wisdomlib.orgwikipedia.org Future research should explore the potential of this compound and its analogs in non-pharmaceutical applications.
Agrochemicals: 8-hydroxyquinoline is a precursor to pesticides, and its derivatives are known to possess antifungal and insecticidal properties. rroij.comwikipedia.org Analogs of this compound should be screened for activity against major agricultural pests and pathogens. For example, some quinoline-oxadiazole hybrids have shown potent antimicrobial action against S. aureus, E. coli, and C. albicans. rsc.org
Industrial Materials: Quinolines are used in the manufacture of dyes and as corrosion inhibitors. wikipedia.org The specific substitution pattern of this compound could impart unique properties, such as color or metal-coordinating ability, making it a candidate for new functional dyes, sensors, or anti-corrosion coatings.
Addressing Potential Toxicological Concerns and ADMET Profiling in Early-Stage Research
While exploring the therapeutic and industrial potential of new compounds, it is imperative to conduct early and thorough toxicological assessments. The quinoline scaffold is present in both safe drugs and toxic compounds, making a case-by-case evaluation essential. epa.govscbt.com Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can identify potential liabilities and guide the selection of the most promising candidates for further development.
Key research activities in this area should include:
In Silico Profiling: Using computational tools like AdmetSAR and SwissADME to predict a range of properties, including oral bioavailability, blood-brain barrier penetration, mutagenicity (Ames test), and carcinogenicity, before synthesis. healthinformaticsjournal.combenthamdirect.com
In Vitro Toxicity Assays: Evaluating the cytotoxicity of new analogs against non-cancerous cell lines to determine their therapeutic index.
Metabolic Stability Studies: Assessing the stability of the compounds in the presence of liver microsomes to predict their metabolic fate in vivo. Poor metabolic stability is a common limitation of quinolone analogs. researchgate.net
| Parameter | Method | Importance | Reference |
|---|---|---|---|
| Solubility | In silico prediction, Experimental assay | Crucial for absorption and bioavailability. | researchgate.net |
| Lipophilicity (LogP) | In silico calculation, Experimental (e.g., TLC) | Affects absorption, distribution, and toxicity. | nih.gov |
| Gastrointestinal Absorption | In silico models | Predicts potential for oral administration. | researchgate.net |
| Blood-Brain Barrier (BBB) Penetration | In silico models | Important for CNS-targeting or avoiding CNS side effects. | researchgate.net |
| AMES Mutagenicity | In silico prediction (AdmetSAR) | Early flag for potential to cause genetic mutations. | healthinformaticsjournal.com |
| Carcinogenicity | In silico prediction | Early flag for cancer-causing potential. | healthinformaticsjournal.com |
Conclusion
Summary of Key Research Findings on 4-Chloro-8-hydroxy-2-methylquinoline
Research into this compound, a substituted quinoline (B57606), has revealed its significant potential as a versatile scaffold in medicinal chemistry and materials science. The core structure, featuring a quinoline nucleus with chloro, hydroxyl, and methyl groups at specific positions, provides a unique combination of lipophilicity, metal-chelating properties, and sites for further functionalization.
Key findings from various studies indicate that the 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a crucial component, known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. nih.govmdpi.comresearchgate.net The presence of the 8-hydroxyl group, in proximity to the ring nitrogen, allows the molecule to act as a potent bidentate chelating agent for a variety of metal ions. researchgate.netrroij.comnih.gov This chelating ability is often linked to its biological mechanisms of action. researchgate.netnih.gov
Synthetic chemistry research has established methods for the preparation of related structures. For instance, the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one is a known route to produce chloro-substituted quinolines. mdpi.com Furthermore, studies on nucleophilic substitution reactions demonstrate that the chloro group at the 4-position is reactive and can be displaced to introduce various functional groups, creating a library of new derivatives. mdpi.com This reactivity is pivotal for synthesizing analogues with tailored properties.
The broader family of quinoline derivatives has been extensively studied for various therapeutic applications. They are investigated as antineoplastic agents, immunosuppressants, and treatments for neurodegenerative diseases. researchgate.netnih.gov Specifically, derivatives of 8-hydroxyquinoline have shown promise in targeting diseases like Alzheimer's by modulating metal ion homeostasis. researchgate.netrroij.comnih.gov The introduction of a chlorine atom can significantly alter the electronic properties and biological activity of the parent compound, often enhancing its potency. researchgate.net
| Research Area | Key Findings and Significance | Relevant Citations |
|---|---|---|
| Biological Activity | The 8-hydroxyquinoline scaffold exhibits broad-spectrum antimicrobial, antifungal, and anticancer activities. The ability to chelate metal ions is a key mechanism. | nih.govmdpi.comresearchgate.netnih.gov |
| Synthetic Modification | The chloro group at position 4 is a reactive site for nucleophilic substitution, allowing for the synthesis of diverse derivatives. Synthetic routes often start from precursors like 4-hydroxy-8-methylquinolin-2(1H)-one. | mdpi.com |
| Medicinal Chemistry Applications | Quinoline derivatives are explored as treatments for cancer, infectious diseases (like malaria and leishmaniasis), and neurodegenerative disorders. | researchgate.netnih.govmdpi.com |
| Structure-Activity Relationship (SAR) | Modifications at various positions on the quinoline ring, such as the introduction of halogens or other functional groups, significantly influence biological potency and selectivity. | researchgate.netresearchgate.net |
Outstanding Challenges and Opportunities for Future Research
Despite the promising findings, several challenges and opportunities remain in the research of this compound and its analogues.
One of the primary challenges lies in developing synthetic routes that are both efficient and environmentally benign. mdpi.comnih.gov Current methods can sometimes result in moderate yields or require harsh reagents. mdpi.com Future research should focus on catalysis-driven, atom-economical syntheses, potentially using greener solvents and catalysts to improve sustainability. mdpi.com
A significant opportunity exists in the comprehensive exploration of the structure-activity relationships (SAR) for this specific compound and its derivatives. While the general importance of the 8-hydroxyquinoline scaffold is known, the precise contribution of the 4-chloro and 2-methyl groups to its biological and chemical properties requires more systematic investigation. This includes studying how these substituents influence metal-binding affinity, selectivity, and the pharmacokinetic profile of potential drug candidates.
Furthermore, the full therapeutic potential of this compound is yet to be unlocked. While related compounds show activity against a range of diseases, dedicated screening of this specific molecule against diverse biological targets is needed. researchgate.netmdpi.com There is a significant opportunity to investigate its efficacy in areas where 8-hydroxyquinolines have already shown promise, such as neurodegenerative diseases, various cancers, and as antimicrobial agents against drug-resistant strains. nih.govnih.govnih.gov The development of multi-target agents, a growing area in drug discovery, could also be an avenue for this versatile scaffold. mdpi.com
Another area ripe for exploration is in materials science. The fluorescent properties of 8-hydroxyquinoline derivatives and their metal complexes make them candidates for applications in organic light-emitting diodes (OLEDs) and as chemosensors for detecting metal ions. mdpi.comrroij.com Research into the photophysical properties of this compound and its metallic complexes could lead to novel technological applications.
Broader Impact of this compound Research on Chemical and Biomedical Sciences
The study of this compound contributes to several broader scientific themes. In chemical sciences, it advances the understanding of heterocyclic chemistry, particularly the reactivity and functionalization of the quinoline core. mdpi.commdpi.com Research into its synthesis and reactions provides valuable methodologies for organic chemists looking to create complex, poly-functionalized molecules. nih.gov
In biomedical sciences, the investigation of this compound and its derivatives feeds into the larger effort to develop new therapeutic agents. The quinoline scaffold is a "privileged structure" in medicinal chemistry, and understanding how different substitutions affect biological activity provides crucial insights for rational drug design. researchgate.netnih.gov The study of its metal-chelating properties contributes to the growing field of metallobiology, which examines the role of metal ions in health and disease. researchgate.netnih.gov Discoveries in this area could lead to novel treatments for diseases caused by metal dyshomeostasis, including neurodegenerative disorders. rroij.com
Moreover, the development of potent and selective quinoline-based agents can help address the critical global challenge of antimicrobial resistance. researchgate.netmdpi.com By providing new chemical entities for investigation, research on compounds like this compound expands the arsenal (B13267) of potential drugs to combat evolving pathogens. The insights gained from studying its mechanism of action could also reveal new biological targets for future drug development efforts. mdpi.com Ultimately, research on this specific molecule serves as a case study that reinforces the immense value of exploring substituted heterocyclic systems to address fundamental challenges in both chemistry and medicine.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-chloro-8-hydroxy-2-methylquinoline, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves halogenation and hydroxylation of quinoline precursors. For example, chlorination at the 4-position can be achieved using POCl₃ under reflux, while hydroxylation at the 8-position may require controlled hydrolysis under acidic or basic conditions . Reaction temperature and stoichiometric ratios of reagents (e.g., POCl₃) are critical for minimizing side products like over-chlorinated derivatives. Yield optimization often requires purification via column chromatography or recrystallization using solvents like ethanol or ethyl acetate .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar quinoline derivatives?
Answer:
- NMR : The chlorine atom at C4 deshields adjacent protons (e.g., H3 and H5), causing distinct splitting patterns. The hydroxyl group at C8 shows a broad peak (~δ 10–12 ppm in DMSO-d₆) in ¹H NMR, absent in non-hydroxylated analogs .
- IR : The O–H stretch (3200–3600 cm⁻¹) and C–Cl vibration (600–800 cm⁻¹) confirm functional groups.
- MS : The molecular ion peak (m/z ≈ 193–195) and fragmentation patterns (e.g., loss of Cl or CH₃) differentiate it from analogs like 4-chloro-8-methoxy-2-methylquinoline .
Q. Q3. What biological activity mechanisms are associated with this compound, particularly in enzyme inhibition?
Answer: The compound’s hydroxyl and chlorine groups enable metal chelation, making it a potential zinc sensor in biological systems. For instance, derivatives of 8-hydroxy-2-methylquinoline exhibit chelation-enhanced fluorescence (CHEF) with Zn²⁺, disrupting metalloenzyme activity . This mechanism is relevant in studies of zinc-dependent proteases or oxidoreductases. Activity can be validated via fluorescence quenching assays or competitive binding studies with EDTA .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Answer: Discrepancies often arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:
Dose-response profiling : Test across a wider concentration range (nM–µM) to identify cell line-specific toxicity thresholds.
Metabolite analysis : Use LC-MS to detect degradation products or active metabolites in different media .
Target validation : Employ CRISPR knockouts or siRNA silencing of putative targets (e.g., zinc transporters) to confirm mechanism .
Q. Q5. What crystallographic strategies are effective for resolving the structure of this compound, especially in cases of poor crystal quality?
Answer:
- Crystal growth : Use slow evaporation with mixed solvents (e.g., DCM/hexane) to improve crystal lattice packing.
- Data collection : Employ synchrotron radiation for weak diffractors or twin correction algorithms (e.g., SHELXL’s TWIN command) for twinned crystals .
- Refinement : Apply anisotropic displacement parameters and restraints for Cl and O atoms to mitigate thermal motion artifacts .
Q. Q6. How can substitution patterns (e.g., Cl vs. F at C8) alter the compound’s reactivity in cross-coupling reactions?
Answer: The C8 hydroxyl group’s electron-withdrawing effect activates the quinoline ring for electrophilic substitution. Replacing Cl with F at C8 (as in 4-chloro-8-fluoro analogs) increases electronegativity, enhancing Suzuki-Miyaura coupling yields with aryl boronic acids. However, steric hindrance from the C2 methyl group may limit coupling at C4. DFT calculations or Hammett σ values can predict reactivity trends .
Q. Q7. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Answer:
- HPLC-UV/FLD : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Fluorescence detection (λ_ex = 350 nm, λ_em = 450 nm) enhances sensitivity for hydroxylated quinolines .
- LC-MS/MS : MRM transitions (e.g., m/z 193 → 158) improve specificity in plasma or tissue homogenates. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. Q8. How does the stereochemical environment of this compound influence its interaction with biological targets?
Answer: The planar quinoline ring and substituent positions dictate binding orientation. For example:
- The C8 hydroxyl group’s spatial arrangement facilitates hydrogen bonding with active-site residues in metalloenzymes.
- The C2 methyl group introduces steric effects, potentially blocking access to hydrophobic pockets. Molecular docking paired with mutagenesis studies can validate these interactions .
Q. Q9. What strategies mitigate degradation of this compound under physiological pH conditions?
Answer:
- Prodrug design : Mask the hydroxyl group as a phosphate ester or acetylated derivative to enhance stability.
- Formulation : Use lyophilized powders or cyclodextrin complexes to reduce hydrolysis in aqueous media.
- pH optimization : Store solutions at pH 5–6, where the compound is least prone to deprotonation or oxidation .
Q. Q10. How can computational methods (e.g., QSAR, molecular dynamics) guide the optimization of this compound derivatives?
Answer:
- QSAR : Correlate substituent electronic parameters (σ, π) with bioactivity to prioritize synthetic targets.
- MD simulations : Predict binding affinity and residence time in enzyme active sites, focusing on halogen bonding (Cl) and chelation (OH) .
- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
